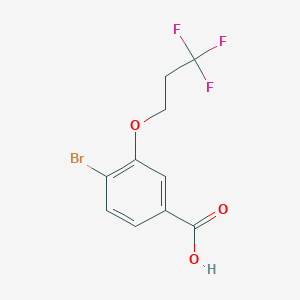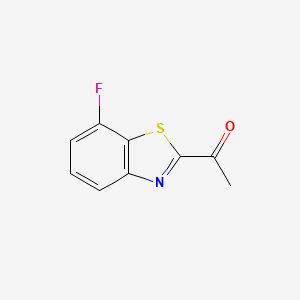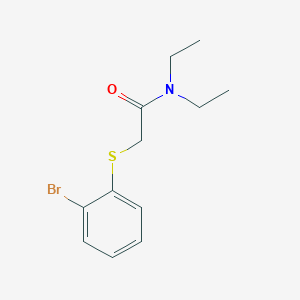
2-((2-Bromophenyl)thio)-N,N-diethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-Bromophenyl)thio)-N,N-diethylacetamide is an organic compound that features a bromophenyl group attached to a thioether linkage, which is further connected to an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Bromophenyl)thio)-N,N-diethylacetamide typically involves the reaction of 2-bromothiophenol with N,N-diethylacetamide in the presence of a base. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-Bromophenyl)thio)-N,N-diethylacetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-((2-Bromophenyl)thio)-N,N-diethylacetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-((2-Bromophenyl)thio)-N,N-diethylacetamide involves its interaction with molecular targets through its functional groups. The bromophenyl group can participate in halogen bonding, while the thioether and acetamide groups can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromothiophenol: Shares the bromophenyl and thioether functionalities but lacks the acetamide group.
N,N-Diethylacetamide: Contains the acetamide moiety but lacks the bromophenyl and thioether groups.
Uniqueness
2-((2-Bromophenyl)thio)-N,N-diethylacetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the bromophenyl and acetamide groups allows for diverse interactions and applications that are not possible with simpler analogs.
Eigenschaften
Molekularformel |
C12H16BrNOS |
|---|---|
Molekulargewicht |
302.23 g/mol |
IUPAC-Name |
2-(2-bromophenyl)sulfanyl-N,N-diethylacetamide |
InChI |
InChI=1S/C12H16BrNOS/c1-3-14(4-2)12(15)9-16-11-8-6-5-7-10(11)13/h5-8H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
AJMPGIVOXOTREN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)CSC1=CC=CC=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


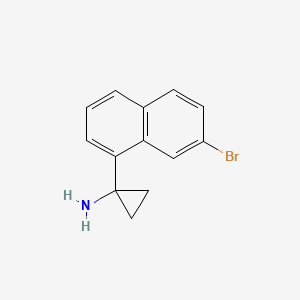
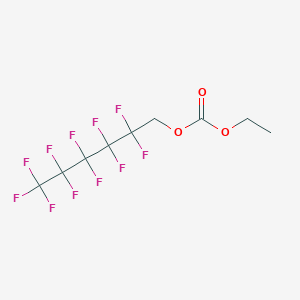
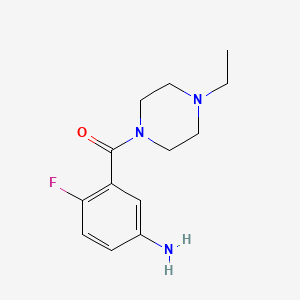
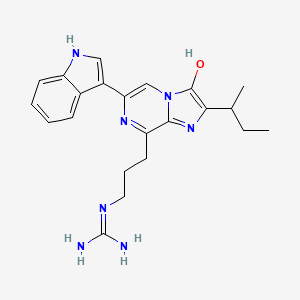
![(4-Aminobicyclo[2.2.2]octan-1-yl)(azetidin-1-yl)methanone](/img/structure/B15091725.png)
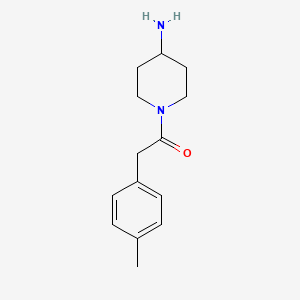

![4-(Piperidin-1-ylmethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B15091740.png)
![Boronic acid, B-[5-chloro-6-(2-thienyl)-3-pyridinyl]-](/img/structure/B15091743.png)
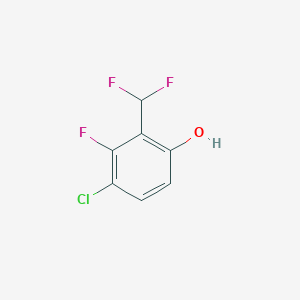
![2-[(2Z,5Z)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-octyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B15091762.png)

